3-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole is classified as an oxadiazole, a type of heterocyclic compound containing nitrogen and oxygen atoms in its ring structure. The specific structure includes a chloromethyl group and a dichlorophenyl group attached to the oxadiazole ring. The compound is identified by the CAS number 287917-57-1 and is available for purchase from various chemical suppliers.
The synthesis of 3-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. A common method includes the reaction of 3,4-dichlorobenzohydrazide with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. This reaction proceeds through the formation of an intermediate hydrazide, which then cyclizes to form the oxadiazole ring.
The molecular structure of 3-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole features:
3-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole can undergo several types of chemical reactions:
The mechanism of action for 3-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole is primarily related to its biological activity. Research indicates that compounds with similar structures may exhibit antimicrobial and anticancer properties. The dichlorophenyl group enhances biological activity by potentially interacting with cellular targets or enzymes involved in disease processes.
Studies have shown that derivatives of oxadiazoles often inhibit specific enzymes or disrupt cellular functions critical for pathogen survival or cancer cell proliferation .
Characterization techniques like NMR spectroscopy provide insights into chemical shifts indicative of functional groups present in the molecule .
3-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole has several notable applications:
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger but remained largely unexplored until the mid-20th century due to stability concerns [2] [3] [9]. The 1960s marked a turning point with the introduction of oxolamine (Perebron®), the first FDA-approved drug containing this scaffold, used as a cough suppressant [2]. This breakthrough validated the biological applicability of 1,2,4-oxadiazoles and stimulated further research. By the 1990s, the discovery of pleconaril (antiviral) and ataluren (Duchenne muscular dystrophy) demonstrated the scaffold’s versatility across therapeutic areas [2] [6]. A significant milestone occurred in 2011 with the isolation of phidianidines A and B from the marine mollusk Phidiana militaris, revealing naturally occurring 1,2,4-oxadiazoles with cytotoxic and neuroactive properties [2] [9]. This natural occurrence underscored the pharmacophore’s biological relevance. Today, over 59% of FDA-approved nitrogen-containing heterocyclic drugs incorporate variants of this scaffold, reflecting its dominance in medicinal chemistry [9]. Table 1 highlights key drugs developed from this scaffold.
Table 1: Evolution of 1,2,4-Oxadiazole-Based Drugs
Drug Name | Therapeutic Use | Approval Era | Key Contribution |
---|---|---|---|
Oxolamine | Cough suppressant | 1960s | First FDA-approved oxadiazole drug |
Pleconaril | Antiviral | 1990s | Broad-spectrum enterovirus inhibitor |
Ataluren | Duchenne muscular dystrophy | 2010s | Nonsense mutation read-through agent |
Fasiplon | Anxiolytic | 2000s | Non-benzodiazepine receptor modulator |
Phidianidine A/B | Cytotoxic/Neuroactive | 2011 | First natural oxadiazoles from marine sources |
The 1,2,4-oxadiazole ring serves as a strategic bioisostere for ester and amide functionalities due to its resistance to enzymatic and hydrolytic degradation [1] [5] [7]. This bioisosterism stems from its electronic distribution: the oxygen atom at position 1 and nitrogen at position 2 mimic carbonyl oxygen, while C3/N4 replicate the carboxamide geometry [7]. Crucially, the ring’s lower dipole moment (∼2.5–3.5 D) compared to esters (∼1.8–2.1 D) enhances membrane permeability without sacrificing target affinity [5]. For example, in β-lactamase inhibitors, oxadiazole replacements of labile esters reduced metabolic clearance by >90% in hepatic microsome assays [7]. Similarly, oxadiazole-based kinase inhibitors maintain ATP-binding pocket interactions comparable to their carboxamide precursors but exhibit 3–5-fold higher plasma stability [4]. Table 2 compares key physicochemical properties of common bioisosteres.
Table 2: Bioisosteric Equivalence: Oxadiazole vs. Traditional Groups
Property | 1,2,4-Oxadiazole | Ester | Amide | Significance |
---|---|---|---|---|
Metabolic Stability | High | Low | Moderate | Resists esterases/amidases |
Dipole Moment (D) | 2.5–3.5 | 1.8–2.1 | 3.0–3.8 | Optimal for membrane permeation |
H-bond Acceptors | 2–3 | 1–2 | 1–2 | Enhanced target engagement |
Hydrolytic Resistance | Excellent | Poor | Moderate | Improves oral bioavailability |
π-Deficiency | Moderate | Low | Low | Facilitates π-stacking in binding pockets |
Chlorine atoms exert multifaceted effects on pharmacophores via steric, electronic, and lipophilic modifications [6] [8] [10]. The chlorine atom’s Van der Waals radius (1.75 Å) efficiently fills hydrophobic pockets in targets like kinase domains, while its strong electron-withdrawing effect (Hammett constant σₘ = 0.37) polarizes adjacent bonds, enhancing hydrogen-bonding interactions [10]. In chalcone-based anticancer agents, chloro-substitution at ortho/para positions increased potency against MDA-MB-231 breast cancer cells by 3–5-fold by boosting membrane interaction energy from –28 kJ/mol to –42 kJ/mol [8]. Similarly, chlorinated 1,2,4-oxadiazoles exhibit superior Gram-positive antibacterial activity due to increased lipophilicity (logP +0.5–0.8), facilitating deeper penetration into bacterial membranes [5] [6]. The "magic chlorine" effect also manifests in multi-target inhibitors: Dichlorophenyl-oxadiazoles demonstrate dual EGFR/BRAFV600E inhibition (IC₅₀ = 0.11 μM and 0.65 μM, respectively) by optimizing hydrophobic contact with Leu694 and Val471 residues [4] [6]. Table 3 quantifies chlorine’s impact on bioactive molecules.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: